Cas no 223499-20-5 (5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid)
5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxylicacid, 5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-
- 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid
- 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid
- 3-(5-Carboxythien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-thiophene-2-carboxylic acid
- 5-(1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)thiophene-2-carboxylic acid
- AB04776
- AC1MCQE3
- AG-A-79473
- CTK1A0231
- SBB005440
- SureCN2058323
- AKOS025116640
- 5-(1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)THIOPHENE-2-CARBOXYLIC ACID
- DTXSID60379648
- PS-6665
- 223499-20-5
- FT-0728427
- SCHEMBL2058323
- C90433
- 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid, AldrichCPR
- CS-0315033
- MFCD00206674
- MGYVPTDPOYVOQK-UHFFFAOYSA-N
- 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid
-
- MDL: MFCD00206674
- Inchi: 1S/C10H7F3N2O2S/c1-15-8(10(11,12)13)4-5(14-15)6-2-3-7(18-6)9(16)17/h2-4H,1H3,(H,16,17)
- InChI Key: MGYVPTDPOYVOQK-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC=C1C1C=C(C(F)(F)F)N(C)N=1
Computed Properties
- Exact Mass: 276.01800
- Monoisotopic Mass: 276.01803313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 416.7±45.0 °C at 760 mmHg
- Flash Point: 205.8±28.7 °C
- PSA: 83.36000
- LogP: 2.86560
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC4924-100mg |
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid |
223499-20-5 | 95% | 100mg |
£50.00 | 2025-02-21 | |
| Fluorochem | 017124-100mg |
5-(1-Methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-thiophene-2-carboxylic acid |
223499-20-5 | 100mg |
£39.00 | 2022-03-01 | ||
| Fluorochem | 017124-500mg |
5-(1-Methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-thiophene-2-carboxylic acid |
223499-20-5 | 500mg |
£88.00 | 2022-03-01 | ||
| Fluorochem | 017124-1g |
5-(1-Methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-thiophene-2-carboxylic acid |
223499-20-5 | 1g |
£142.00 | 2022-03-01 | ||
| Apollo Scientific | PC4924-1g |
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid |
223499-20-5 | 95% | 1g |
£240.00 | 2025-02-21 | |
| abcr | AB230109-250 mg |
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid; . |
223499-20-5 | 250 mg |
€274.90 | 2023-07-20 | ||
| abcr | AB230109-1 g |
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid; . |
223499-20-5 | 1 g |
€497.50 | 2023-07-20 | ||
| TRC | M400048-50mg |
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic Acid |
223499-20-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M400048-100mg |
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic Acid |
223499-20-5 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M400048-500mg |
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic Acid |
223499-20-5 | 500mg |
$ 275.00 | 2022-06-03 |
5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid Suppliers
5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid
Introduction to 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid (CAS No. 223499-20-5)
5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid, identified by its CAS number 223499-20-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrazole-thiophene derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a thiophene ring linked to a pyrazole moiety, contribute to its unique chemical properties and biological relevance.
The trifluoromethyl group is a key structural element that enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further exploration in medicinal chemistry. Additionally, the pyrazole-thiophene scaffold is recognized for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. This compound’s potential as a lead structure in drug discovery has been underscored by recent advancements in computational chemistry and high-throughput screening techniques.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid has emerged as a promising candidate due to its ability to interact with multiple biological targets. Studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cancer progression. The structural versatility of this molecule allows for modifications that can fine-tune its pharmacological properties, making it a valuable scaffold for designing next-generation therapeutics.
The synthesis of 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only enhance the scalability of production but also open avenues for introducing structural diversity into the molecular library.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research suggests that derivatives of pyrazole-thiophene compounds may serve as effective inhibitors of kinases and other enzymes implicated in chronic diseases. The methyl and trifluoromethyl substituents play critical roles in modulating binding affinity and selectivity, which are essential parameters for drug design. By leveraging computational modeling and molecular docking studies, researchers have identified key interactions between this compound and target proteins, providing insights into its mechanism of action.
The pharmacokinetic profile of 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid is another area of active investigation. Understanding how this molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore its bioavailability and metabolic stability, which are critical factors for determining its suitability for clinical development. Additionally, efforts are underway to evaluate its toxicity profile and long-term safety using in vitro and in vivo models.
The role of heterocyclic compounds in drug discovery cannot be overstated. Pyrazole-thiophene derivatives have shown promise across a wide range of therapeutic areas, including oncology, immunology, and neurology. The structural motifs present in 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid align well with these trends, making it a compelling candidate for further development. As computational tools become more sophisticated, the ability to predict biological activity with greater accuracy has enabled researchers to prioritize compounds like this one for experimental validation.
Future directions in the study of 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid include exploring its potential as an intermediate in synthesizing more complex drug candidates. By incorporating additional functional groups or appending different pharmacophores, researchers can generate libraries of derivatives with tailored properties. High-throughput screening (HTS) techniques combined with machine learning algorithms are being used to accelerate the identification of lead compounds from large molecular collections.
The integration of artificial intelligence (AI) into drug discovery workflows has revolutionized how new therapeutics are developed. AI-driven platforms can analyze vast datasets to identify patterns that human researchers might overlook, thereby expediting the process of identifying promising candidates like 5-1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylthiophene-2-carboxylic Acid. These technologies are particularly valuable for predicting interactions between molecules and biological targets, which is essential for optimizing drug design.
In conclusion,5-Methyl 5-trifluoromethylation 3-Thienylpyrazolecarboxylic acid (CAS No: 22349920) has emerged as a significant compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. The presence of functional groups such as methyl (methylene group) at position 1, trifluoromethylation at position 4, pyrrole ring linked via thiazole ring provides multiple interaction sites with biological targets such as kinase inhibitors etc., thus making it an attractive candidate for further exploration into novel drug development pipelines.
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